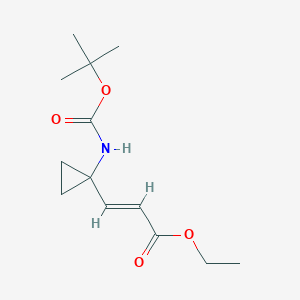
1-Bromo-3-iodo-5-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-iodo-5-(2,2,2-trifluoroethoxy)benzene is an organohalide compound characterized by the presence of bromine, iodine, and trifluoroethoxy groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-5-(2,2,2-trifluoroethoxy)benzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative followed by the introduction of the trifluoroethoxy group. A common synthetic route involves:
Halogenation: Starting with a suitable benzene derivative, bromination and iodination are carried out using bromine and iodine reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-iodo-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in coupling reactions, often in the presence of solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
1-Bromo-3-iodo-5-(2,2,2-trifluoroethoxy)benzene finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodo-5-(2,2,2-trifluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles due to the presence of halogen atoms and the trifluoroethoxy group. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as:
Electrophilic Substitution: The electron-withdrawing trifluoroethoxy group makes the benzene ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, leading to the formation of new carbon-halogen or carbon-carbon bonds.
Comparison with Similar Compounds
1-Bromo-3-iodo-5-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-iodobenzene: Lacks the trifluoroethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoroethoxy, leading to different reactivity and applications.
1-Bromo-3-iodo-5-methoxybenzene: The methoxy group provides different electronic effects compared to the trifluoroethoxy group.
The uniqueness of this compound lies in its combination of halogen atoms and the trifluoroethoxy group, which imparts distinct reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-iodo-5-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3IO/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKKYHVVQTPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone](/img/structure/B8231892.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone](/img/structure/B8231895.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone](/img/structure/B8231896.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)
